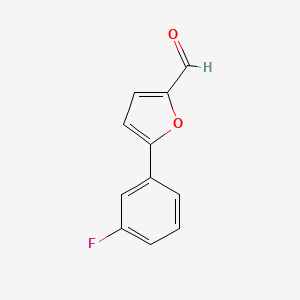

5-(3-Fluorophenyl)furan-2-carbaldehyde

CAS No.: 33342-18-6

Cat. No.: VC2345176

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33342-18-6 |

|---|---|

| Molecular Formula | C11H7FO2 |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 5-(3-fluorophenyl)furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |

| Standard InChI Key | KAKGDPHEGDGAEW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O |

Introduction

Physical and Chemical Properties

5-(3-Fluorophenyl)furan-2-carbaldehyde (CAS: 33342-18-6) is characterized by its specific molecular structure and various physicochemical properties that make it valuable for chemical and biological applications.

Structural Characteristics

The compound features a furan ring with a formyl (aldehyde) group at the 2-position and a 3-fluorophenyl substituent at the 5-position. This arrangement creates a planar, conjugated system that contributes to its chemical reactivity and biological interactions.

Basic Physical Properties

The physical properties of 5-(3-Fluorophenyl)furan-2-carbaldehyde are summarized in Table 1.

Table 1: Physical Properties of 5-(3-Fluorophenyl)furan-2-carbaldehyde

Computational Chemistry Parameters

Computational chemistry data provides insights into the compound's behavior in biological systems and its potential for interactions with molecular targets.

Table 2: Computational Chemistry Parameters

| Parameter | Value | Reference |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 30.21 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 2.8982 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

These computational parameters suggest that the compound has moderate lipophilicity (LogP ~2.9) and a relatively small polar surface area, which may contribute to its membrane permeability and potential for oral bioavailability in drug design applications.

Synthesis Methods

Several methods have been reported for the synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde, with most approaches utilizing palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

The most common synthetic route involves a Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde (or related derivatives) and 3-fluorophenylboronic acid.

Table 3: Key Reaction Conditions for Suzuki Cross-Coupling Synthesis

Synthetic Procedure

The general procedure for the synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde involves the following steps:

-

A solution of methyl 5-bromofuran-2-carboxylate (1.0 equivalent) and Pd(PPh₃)₄ (0.05-0.1 equivalents) in 1,2-dimethoxyethane (0.3 M) is prepared under inert atmosphere.

-

3-Fluorophenylboronic acid (1.4 equivalents) is added, followed by a 2M aqueous solution of Na₂CO₃ (4.2 equivalents).

-

The mixture is heated under reflux for 3-12 hours.

-

After cooling to room temperature, water is added, and the organic layer is concentrated under vacuum.

-

The aqueous phase is extracted with dichloromethane (CH₂Cl₂).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated under reduced pressure.

-

The crude residue is purified by silica gel column chromatography to afford the pure cross-coupling compound.

-

If the carboxylate derivative is obtained, additional steps involving reduction to the alcohol and subsequent oxidation to the aldehyde may be required .

This synthetic approach offers several advantages, including high yields, mild reaction conditions, and compatibility with various functional groups.

Biological Activities and Applications

Research has demonstrated that 5-(3-Fluorophenyl)furan-2-carbaldehyde and its derivatives possess significant biological activities, particularly as enzyme inhibitors.

Enzyme Inhibition

One of the most notable biological properties of 5-(3-Fluorophenyl)furan-2-carbaldehyde is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmitter metabolism.

Table 4: Enzyme Inhibitory Activities

| Enzyme | IC₅₀ Value | Comparison to Reference Drugs | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 5.4 μM | Significant inhibitory effect | |

| Butyrylcholinesterase (BChE) | 6.4 μM | Significant inhibitory effect |

The compound exhibits significant inhibitory effects against both AChE and BChE activities, making it potentially valuable for the development of treatments for neurological disorders such as Alzheimer's disease, where cholinesterase inhibitors are commonly used therapeutic agents.

Mechanism of Action

The mechanism of inhibition likely involves interactions between the compound and key residues in the enzyme active sites:

-

The 3-fluorophenyl moiety may engage in π-π stacking interactions with aromatic amino acid residues in the enzyme.

-

The furan oxygen can participate in hydrogen bonding with polar residues.

-

The aldehyde group may form hydrogen bonds or even covalent interactions with nucleophilic amino acid residues .

Research indicates that the 3-fluorophenyl moiety is involved in specific interactions with protein residues, which may explain its superior activity compared to other isomers .

Structural Comparisons with Related Compounds

Comparing 5-(3-Fluorophenyl)furan-2-carbaldehyde with its isomers and structurally related compounds provides valuable insights into structure-activity relationships.

Comparison with Fluorophenyl Isomers

Table 5: Comparison of Fluorophenyl Isomers

Research has shown that the position of the fluorine atom on the phenyl ring significantly affects the biological activity of these compounds. The 3-fluorophenyl derivative exhibits superior enzyme inhibitory activity compared to the 2-fluorophenyl and 4-fluorophenyl isomers, suggesting that the meta-substitution pattern creates optimal interactions with the target enzymes .

Structure-Activity Relationships

Studies of furan derivatives with various substituents have revealed several important structure-activity relationships:

-

Fluorine Position: The meta (3-) position of fluorine on the phenyl ring appears optimal for cholinesterase inhibition .

-

Further Substitution: Introduction of additional substituents, such as in 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde (CAS: 591224-05-4), can further modulate biological activity and physicochemical properties .

-

Functional Group Transformation: Conversion of the aldehyde to other functional groups, such as thiosemicarbazone, can enhance certain biological activities, including antimicrobial and antitumor properties .

Applications in Synthetic Chemistry

Beyond its biological activities, 5-(3-Fluorophenyl)furan-2-carbaldehyde serves as a valuable building block in synthetic organic chemistry.

As a Synthetic Intermediate

The compound's aldehyde functionality provides opportunities for various transformations:

-

Condensation Reactions: The aldehyde group can undergo condensation with amines, hydrazines, and thiosemicarbazides to form imines, hydrazones, and thiosemicarbazones, respectively .

-

Reduction Reactions: Reduction of the aldehyde yields the corresponding alcohol, which can be further derivatized .

-

Oxidation Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid .

-

C-C Bond Formation: Reactions such as the Wittig reaction, aldol condensation, and Grignard addition can introduce new carbon-carbon bonds at the aldehyde position.

Specific Synthetic Applications

Research has demonstrated the utility of 5-(3-Fluorophenyl)furan-2-carbaldehyde in synthesizing compounds with enhanced biological activities:

-

Thiosemicarbazone Derivatives: Reaction with thiosemicarbazide produces thiosemicarbazone derivatives with potential antimicrobial and antitumor activities .

-

Isoxazole Derivatives: Condensation with hydroxylamine followed by cycloaddition can yield isoxazole derivatives with various biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume